1,1-Bis(iodomethyl)cyclobutane
Overview
Description
1,1-Bis(iodomethyl)cyclobutane is an organic compound with the molecular formula C₆H₁₀I₂. It is characterized by a cyclobutane ring with two iodomethyl groups attached to the same carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Mechanism of Action
Target of Action
This compound is a type of carbene, which are known to interact with various biological targets, including proteins and nucleic acids . .
Mode of Action
1,1-Bis(iodomethyl)cyclobutane, as a carbene, is likely to interact with its targets through covalent bonding . Carbenes are known to insert into C-H bonds, which could lead to modifications of the target molecules
Result of Action
As a carbene, it could potentially modify proteins and nucleic acids, which could have various effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(iodomethyl)cyclobutane can be synthesized through various methods. One common approach involves the reaction of cyclobutane with iodomethane in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds as follows: [ \text{Cyclobutane} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(iodomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield cyclobutane derivatives.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the iodomethyl groups to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Substitution: Cyclobutane derivatives with different functional groups.
Reduction: Cyclobutane with reduced side chains.
Oxidation: Cyclobutane derivatives with hydroxyl or carboxyl groups.
Scientific Research Applications
1,1-Bis(iodomethyl)cyclobutane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: The compound and its derivatives are studied for their biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromomethylcyclobutane: Similar structure but with bromine atoms instead of iodine.
1,1-Dichloromethylcyclobutane: Similar structure but with chlorine atoms instead of iodine.
1,1-Difluoromethylcyclobutane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
1,1-Bis(iodomethyl)cyclobutane is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens This results in distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs
Properties
IUPAC Name |
1,1-bis(iodomethyl)cyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10I2/c7-4-6(5-8)2-1-3-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIPTYNQUAFCAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CI)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499061 | |
Record name | 1,1-Bis(iodomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65478-57-1 | |
Record name | 1,1-Bis(iodomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(iodomethyl)cyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.